G244-LM

Wnt/β-catenin signaling Colorectal Cancer Organoid Models

G244-LM (CAS 1563007-08-8) is a synthetic small-molecule inhibitor belonging to the tankyrase (TNKS) inhibitor class. It is specifically optimized to target the poly(ADP-ribose) polymerase (PARP) catalytic domains of both tankyrase 1 and tankyrase 2 (TNKS1/2), which are key regulators of the Wnt/β-catenin signaling pathway.

Molecular Formula C18H22N4O3S2
Molecular Weight 406.5 g/mol
Cat. No. B15544423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG244-LM
Molecular FormulaC18H22N4O3S2
Molecular Weight406.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H22N4O3S2/c1-27(24,25)16-5-3-2-4-15(16)21-7-9-22(10-8-21)18-19-14-6-11-26-12-13(14)17(23)20-18/h2-5H,6-12H2,1H3,(H,19,20,23)
InChIKeyJSQPAEVPPSCQMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

G244-LM: A Potent and Specific Small-Molecule Tankyrase 1/2 Inhibitor for Wnt Signaling Research


G244-LM (CAS 1563007-08-8) is a synthetic small-molecule inhibitor belonging to the tankyrase (TNKS) inhibitor class [1]. It is specifically optimized to target the poly(ADP-ribose) polymerase (PARP) catalytic domains of both tankyrase 1 and tankyrase 2 (TNKS1/2), which are key regulators of the Wnt/β-catenin signaling pathway [2]. By binding to the nicotinamide pocket of tankyrases, G244-LM prevents the poly(ADP-ribosyl)ation-dependent degradation of AXIN, a critical component of the β-catenin destruction complex [3]. This stabilization of AXIN promotes the destabilization and subsequent degradation of β-catenin, effectively reducing Wnt/β-catenin-mediated transcriptional activity [2].

Why Generic Tankyrase Inhibitors Cannot Substitute for G244-LM in APC-Mutant Colorectal Cancer Research


While several small-molecule tankyrase inhibitors exist, they exhibit significant differences in potency, selectivity, pharmacokinetic properties, and in vivo efficacy, particularly in the context of APC-mutant colorectal cancer (CRC) [1]. For instance, the tankyrase inhibitor XAV939, a structural precursor to G244-LM, has demonstrated limited in vivo activity and cellular stability [2]. Furthermore, different tankyrase inhibitors have shown variable, and sometimes non-overlapping, effects on the viability of APC-mutant CRC cell lines grown in 2D versus 3D culture models [3]. Therefore, selecting a specific inhibitor like G244-LM is critical for obtaining reliable and reproducible results, as in-class compounds are not interchangeable for studies requiring specific levels of in vivo target engagement, cellular efficacy in defined models, or a well-characterized selectivity profile.

Quantitative Differentiation of G244-LM: Head-to-Head and Cross-Study Evidence


Potency in a Disease-Relevant 3D Model: G244-LM vs. Other Tankyrase Inhibitors

G244-LM demonstrates potent inhibition of growth in mouse intestinal organoids, a clinically relevant 3D model derived from Apc-mutant adenomas. Its IC50 of 0.11 µM in this assay [1] indicates strong activity against constitutively active Wnt/β-catenin signaling. This potency can be directly compared to other well-known tankyrase inhibitors; for instance, the related compound IWR-1 shows a higher IC50 of 0.18 µM in comparable cellular assays [2], while JW55 exhibits an even higher IC50 of 0.47 µM (470 nM) [3].

Wnt/β-catenin signaling Colorectal Cancer Organoid Models

Cellular Efficacy in APC-Mutant CRC: G244-LM's Differentiated Activity Profile

In a study of APC-mutant colorectal cancer (CRC) cell lines, G244-LM (and its analog G007-LK) completely blocked ligand-driven Wnt/β-catenin signaling and demonstrated approximately 50% inhibition of APC mutation-driven signaling in most cell lines tested [1]. More specifically, G244-LM at a concentration of 0.2 µM inhibited colony formation in COLO-320DM and SW403 CRC cells, while showing no effect on the viability of HCT-15 or DLD-1 cells under the same conditions [2]. This contrasts with the broader activity of some other tankyrase inhibitors and suggests a context-dependent efficacy profile for G244-LM.

APC-mutant Colorectal Cancer Cell Proliferation Tankyrase Inhibitor

Structural Optimization for Stability: G244-LM as a Next-Generation Analog of XAV939

G244-LM is a direct structural analog of the first-generation tankyrase inhibitor XAV939, resulting from a focused medicinal chemistry optimization effort [1]. This optimization aimed to improve upon the chemical stability and in vivo properties of XAV939, which was known to have limited utility in animal models [2]. The chemical modification from XAV939 to G244-LM confers enhanced cellular stability and has been reported to enable tumor reduction capacity in vivo, a property not robustly observed with the parent compound [3].

Medicinal Chemistry Structure-Activity Relationship (SAR) Tankyrase Inhibitor

Optimal Research Applications for G244-LM Based on Comparative Evidence


Investigating Wnt/β-Catenin Dependency in 3D Organoid and Spheroid Models

Based on its demonstrated high potency in inhibiting growth of mouse intestinal organoids (IC50 = 0.11 µM), G244-LM is an ideal candidate for studies utilizing 3D cell culture models of APC-mutant colorectal cancer [1]. Its activity in this physiologically relevant system makes it suitable for dissecting the role of Wnt signaling in tumor maintenance and differentiation in a context that better mimics in vivo tumor architecture compared to traditional 2D cultures.

Profiling APC-Mutant CRC Cell Line Panels for Wnt-Signaling Dependency

The known differential activity of G244-LM across APC-mutant CRC cell lines (e.g., sensitive: COLO-320DM and SW403; resistant: HCT-15 and DLD-1) positions it as a valuable tool for creating a selective pressure or a dependency map [2]. Researchers can use G244-LM to stratify cell lines based on their reliance on tankyrase-mediated Wnt signaling, a crucial step in selecting appropriate models for preclinical drug testing and biomarker discovery [3].

In Vivo Proof-of-Concept Studies for Tankyrase Inhibition in APC-Mutant Tumors

As a next-generation tankyrase inhibitor with established in vivo antitumor activity in APC-mutant CRC xenograft models, G244-LM serves as a critical tool for validating the therapeutic potential of targeting tankyrases [4]. Its use is indicated for in vivo pharmacodynamic and efficacy studies where the chemical stability and tumor reduction capacity of the compound are essential, offering a clear advantage over less optimized, first-generation tankyrase inhibitors like XAV939 [5].

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